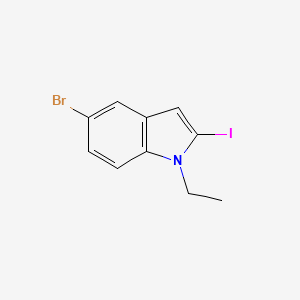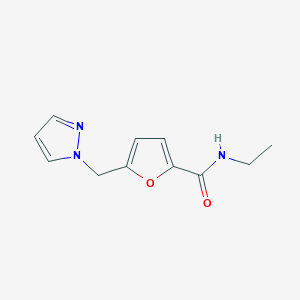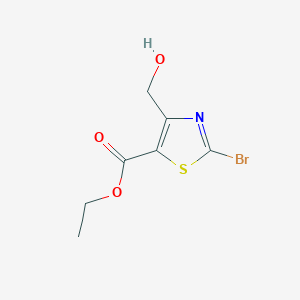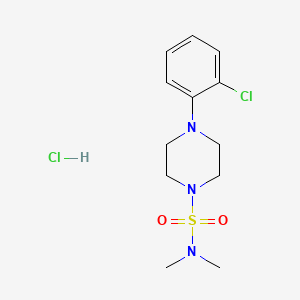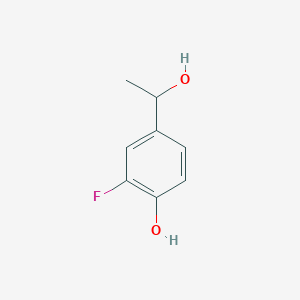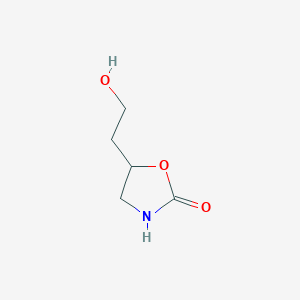
5-(2-Hydroxyethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents. The presence of the hydroxyethyl group at the 5-position of the oxazolidinone ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)oxazolidin-2-one typically involves the reaction of 2-aminoethanol with carbon dioxide or phosgene. One common method includes heating a mixture of urea, ethanolamine, and dimethylformamide to 120°C, maintaining the temperature for 2 hours, and then increasing it to 150-160°C for 6 hours under reflux conditions. After cooling, the dimethylformamide is removed under reduced pressure, and the product is crystallized from anhydrous ethanol .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of readily available 1,2-aminoalcohols as substrates. These substrates can be converted into cyclic carbamates using various reagents and catalysts, such as sodium hydride or triazabicyclodecene .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Hydroxyethyl)oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Substitution: The hydrogen atoms on the nitrogen and carbon atoms can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and carbonyl compounds .
Scientific Research Applications
5-(2-Hydroxyethyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential as an antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria.
Medicine: Derivatives of oxazolidinones, such as linezolid, are used clinically to treat bacterial infections.
Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of protein synthesis in bacteria. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but can be bactericidal for certain other bacteria .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used to treat bacterial infections.
Contezolid: A newer oxazolidinone with improved activity against resistant bacterial strains.
Uniqueness: 5-(2-Hydroxyethyl)oxazolidin-2-one is unique due to the presence of the hydroxyethyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c7-2-1-4-3-6-5(8)9-4/h4,7H,1-3H2,(H,6,8) |
InChI Key |
JSLJYIHELNVYTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


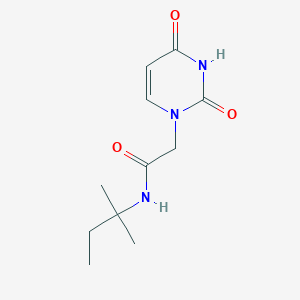

![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)

